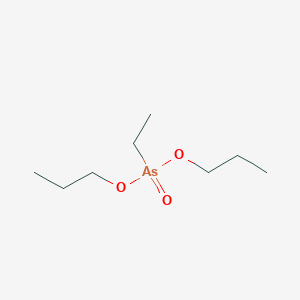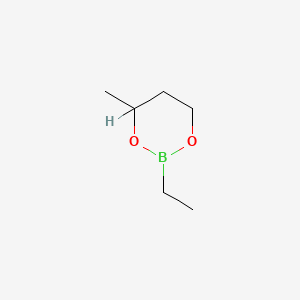
1,3,2-Dioxaborinane, 2-ethyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- is an organic compound with the molecular formula C6H12O2 It is a member of the dioxaborinane family, which are cyclic boron-containing compounds
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaborinane, 2-ethyl-4-methyl- typically involves the reaction of ethylboronic acid with a suitable diol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborinane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymer additives.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaborinane, 2-ethyl-4-methyl- involves its ability to form stable complexes with various molecules through boron-oxygen interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in drug delivery or interacting with polymers in materials science.
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- can be compared with other similar compounds such as:
1,3,2-Dioxaborinane, 2-methyl-4-ethyl-: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
1,3,2-Dioxaborinane, 2-ethyl-4-phenyl-:
1,3,2-Dioxaborinane, 2,4-dimethyl-: Different substitution pattern affecting the compound’s stability and reactivity.
Propriétés
Numéro CAS |
57633-65-5 |
|---|---|
Formule moléculaire |
C6H13BO2 |
Poids moléculaire |
127.98 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-3-7-8-5-4-6(2)9-7/h6H,3-5H2,1-2H3 |
Clé InChI |
MMSQKXHDQIIXFH-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCC(O1)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)

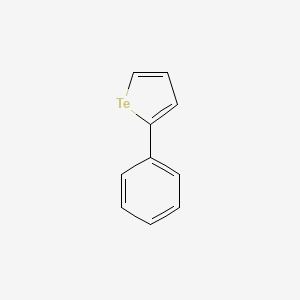
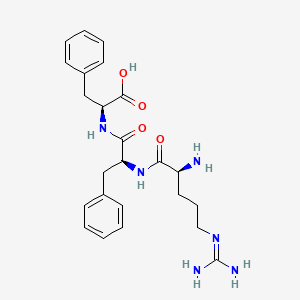
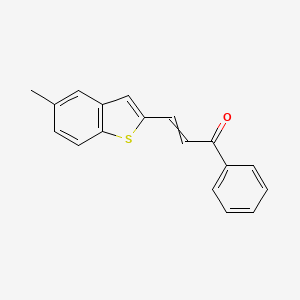
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)


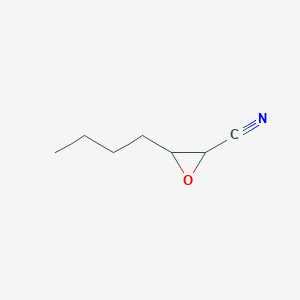
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
